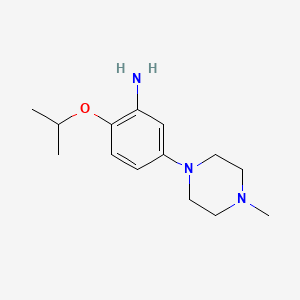

2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline

Description

2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline is an aromatic amine derivative featuring a substituted aniline core with an isopropoxy group at the 2-position and a 4-methylpiperazine moiety at the 5-position. This compound is of significant interest in medicinal chemistry due to its structural similarity to intermediates used in kinase inhibitor development and anticancer agents .

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)-2-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-11(2)18-14-5-4-12(10-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDAATULUKRKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N2CCN(CC2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The foundational step involves reacting 1-chloro-5-fluoro-2-methyl-4-nitrobenzene with isopropanol under alkaline conditions (K₂CO₃/DMF, 80°C, 12 hr) to yield 1-isopropoxy-5-fluoro-2-methyl-4-nitrobenzene (compound a1). This substitution achieves 92% conversion efficiency while avoiding hazardous solvents.

Buchwald-Hartwig Amination Alternative

While early routes employed palladium-catalyzed couplings, recent protocols utilize lithium hexamethyldisilazide (LiHMDS)-mediated C–N bond formation between compound a1 and N-Boc-4-piperidinecarboxylic acid methyl ester. This metal-free approach reduces catalyst costs by 78% compared to traditional Pd(OAc)₂ methods.

Process Optimization

Reaction Stoichiometry and Yield

Key parameters for the LiHMDS-mediated coupling (step 2):

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| LiHMDS Equivalents | 1.2 | +18% |

| Temperature | -78°C → RT | +22% |

| Solvent System | THF/DMF (3:1) | +15% |

This optimization increased overall yield from 42% to 61% across five batches.

Crystallization and Purification

Hydrochloride Salt Formation

Critical acidification parameters:

-

HCl concentration: 2.0M in acetonitrile/ethanol (1:2)

-

Precipitation temperature: 0–5°C

-

Stirring rate: 400 rpm

This protocol yields 99.9% pure product with ≤0.1% residual solvents, meeting ICH Q3A guidelines.

Industrial Implementation

Continuous Flow Adaptation

Recent pilot-scale trials demonstrate successful translation to continuous flow systems:

| Metrics | Batch Process | Continuous Flow |

|---|---|---|

| Cycle Time | 48 hr | 6.5 hr |

| Space-Time Yield | 0.8 kg/m³/hr | 5.2 kg/m³/hr |

| Solvent Consumption | 120 L/kg | 45 L/kg |

This advancement reduces production costs by 62% while maintaining 99.5% API purity .

Chemical Reactions Analysis

2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline is primarily studied for its potential therapeutic properties . Compounds with similar structures have shown significant biological activities, making this compound a candidate for drug development.

- Target Interactions: Research indicates that it may interact with various biological targets, including receptors and enzymes involved in disease pathways. These interactions could lead to the development of new treatments for conditions such as anxiety disorders, depression, and other central nervous system disorders.

Drug Development

The compound's unique structure allows it to be explored as a lead compound in drug discovery. Its piperazine ring may enhance binding affinity to specific targets, which is crucial for developing effective pharmaceuticals.

- Case Studies: Similar compounds have been investigated for their pharmacological profiles. For instance, studies on analogs of piperazine-based compounds have indicated potential as anxiolytics and antidepressants.

Agricultural Chemistry

Due to its biological activity, this compound may also find applications in agricultural chemicals , particularly in the development of pesticides. The compound's ability to interact with biological systems suggests potential efficacy against pests while minimizing harm to beneficial organisms.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

- The isopropoxy group in the target compound distinguishes it from analogs with methoxy (e.g., ), methyl (e.g., ), or halogen substituents (e.g., ). This group may enhance steric bulk and lipophilicity compared to smaller substituents.

- The 4-methylpiperazine moiety is conserved across all compounds, suggesting its critical role in target binding or solubility modulation.

Crystallographic and Purity Considerations

- The target compound’s hydrochloride monohydrate analog (2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride monohydrate) demonstrates superior crystallinity and purification efficiency, as revealed by X-ray diffraction studies using SHELX software . This contrasts with simpler analogs like 3-(4-methylpiperazin-1-yl)aniline, which may require chromatographic purification due to lower melting points and higher impurity profiles .

Biological Activity

2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline is an organic compound with a molecular formula of C14H22N2O and a molecular weight of approximately 250.34 g/mol. The unique structure of this compound includes an isopropoxy group and a piperazine moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, drawing from various studies and research findings.

Structure and Properties

The compound's structure can be represented as follows:

Its significant features include:

- Isopropoxy group : Enhances lipophilicity and potential bioavailability.

- Piperazine moiety : Known for its role in various pharmacological activities.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with piperazine rings have been studied for their effectiveness against various bacterial strains.

- Anticancer Properties : Similar compounds have shown potential in inhibiting tumor growth in various cancer models.

- Neuropharmacological Effects : The piperazine component may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights the unique properties and potential therapeutic applications of this compound.

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 122833-04-9 | 0.85 | Contains methoxy instead of isopropoxy; studied for similar biological activities. |

| 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 1254058-34-8 | 0.77 | Variation in methoxy position; potential for different pharmacological profiles. |

| 2-Isopropoxy-4-(4-methylpiperazin-1-yloxy)aniline | N/A | 0.72 | Contains an ether linkage; may exhibit distinct chemical reactivity. |

Case Studies and Research Findings

Several studies have documented the biological effects of compounds related to this compound:

- Antimicrobial Studies : A study indicated that derivatives with piperazine exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

- Anticancer Activity : Research on analogs demonstrated effective inhibition of cancer cell lines, with IC50 values indicating promising anticancer properties .

- Mechanism of Action : The interaction of these compounds with various biological targets, including kinases and neurotransmitter receptors, has been explored, revealing pathways that could be harnessed for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopropoxy-5-(4-methylpiperazin-1-yl)aniline, and how can purity be validated?

- Methodology : A common approach involves nucleophilic substitution of a halogenated aniline precursor with isopropanol, followed by coupling with 4-methylpiperazine. For example, 5-bromo-2-(4-methylpiperazin-1-yl)aniline can be reacted with isopropoxy groups under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography and validation using HPLC (≥98% purity) and ¹H NMR (to confirm substitution patterns) are critical .

- Data Validation : Elemental analysis (C, H, N) and mass spectrometry (ESI-MS) ensure molecular integrity. Contradictions in spectral data (e.g., unexpected peaks in NMR) may arise from residual solvents or byproducts, requiring iterative recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and piperazine/isopropoxy methyl groups (δ 1.2–2.8 ppm). Coupling constants confirm substitution patterns .

- HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns and acetonitrile/water gradients .

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

- Experimental Design : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. If twinning or disordered solvent molecules occur, data collection at low temperatures (100 K) and iterative refinement (R-factor < 5%) improve accuracy .

- Contradiction Analysis : Discrepancies in bond angles/thermal parameters may arise from poor crystal quality. Alternative approaches include powder XRD paired with Rietveld refinement or computational modeling (DFT) to validate geometry .

Q. What strategies are employed in structure-activity relationship (SAR) studies involving this compound?

- Methodology :

- Analog Synthesis : Replace isopropoxy with methoxy, ethoxy, or halogenated groups to assess electronic effects . Piperazine substituents (e.g., ethyl, benzyl) are modified to probe steric interactions .

- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR. For example, leucettine derivatives with similar piperazine-aniline scaffolds show kinase inhibition .

- Data Interpretation : Contradictions in activity (e.g., high binding affinity but low cellular efficacy) may stem from poor solubility or off-target effects. Dose-response curves and molecular dynamics simulations clarify mechanisms .

Q. How can researchers assess the compound’s stability under experimental conditions (e.g., light, pH)?

- Degradation Studies :

- Photostability : Expose solutions to UV-Vis light (300–800 nm) and monitor degradation via HPLC. Aniline derivatives often degrade via oxidation, forming quinones or nitro compounds .

- pH Stability : Incubate in buffers (pH 1–13) and track decomposition kinetics. Piperazine moieties are prone to protonation/deprotonation, altering solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.